molecular formula C21H18FNO B5398459 N-(2-fluorobenzyl)-2,2-diphenylacetamide

N-(2-fluorobenzyl)-2,2-diphenylacetamide

Cat. No. B5398459
M. Wt: 319.4 g/mol
InChI Key: MQAPKBSZUYOCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-2,2-diphenylacetamide is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is commonly referred to as Fubinaca. This compound is used in various scientific studies, including the study of the endocannabinoid system, which is a complex system of signaling molecules and receptors that play a crucial role in regulating various physiological processes in the body.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2,2-diphenylacetamide involves its interaction with the CB1 and CB2 receptors of the endocannabinoid system. This interaction leads to the activation of various signaling pathways, which can result in a wide range of physiological effects.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects. These effects include the modulation of pain perception, the reduction of inflammation, and the regulation of anxiety and stress. Additionally, this compound has been studied for its potential use in the treatment of various neurological disorders, including epilepsy and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-fluorobenzyl)-2,2-diphenylacetamide in scientific research is its ability to interact with the endocannabinoid system, which is a complex and important system in the body. Additionally, this compound has been shown to have various potential therapeutic applications. However, one of the limitations of using this compound is its potential for toxicity, which requires careful handling and monitoring.

Future Directions

There are many potential future directions for the study of N-(2-fluorobenzyl)-2,2-diphenylacetamide. One potential direction is the study of its potential use in the treatment of various neurological disorders, including epilepsy and Parkinson's disease. Additionally, further research is needed to understand the exact mechanisms of action of this compound and to identify any potential side effects or limitations of its use in scientific research. Furthermore, the development of new analogs and derivatives of this compound may lead to the discovery of new and more effective therapeutic agents.

Synthesis Methods

The synthesis of N-(2-fluorobenzyl)-2,2-diphenylacetamide involves the reaction of 2,2-diphenylacetic acid with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or N-methylpyrrolidone. The resulting product is then purified using chromatography techniques to obtain pure N-(2-fluorobenzyl)-2,2-diphenylacetamide.

Scientific Research Applications

N-(2-fluorobenzyl)-2,2-diphenylacetamide has been widely used in scientific research for its ability to interact with the endocannabinoid system. This compound has been shown to bind to the CB1 and CB2 receptors, which are two of the primary receptors of the endocannabinoid system. This interaction has been studied in various contexts, including the study of pain management, anxiety, and inflammation.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO/c22-19-14-8-7-13-18(19)15-23-21(24)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAPKBSZUYOCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327373
Record name N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646856
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

329920-78-7
Record name N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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